molecular formula C14H22N2O2 B010328 Exelon CAS No. 105601-20-5

Exelon

Cat. No. B010328
M. Wt: 250.34 g/mol
InChI Key: XSVMFMHYUFZWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like Exelon often involves complex chemical reactions aimed at achieving a specific molecular structure. While the direct synthesis of Exelon is not detailed in the provided studies, the principles of synthesis analysis can be seen in works related to the exergy analysis of industrial processes, such as ammonia production, which emphasizes the importance of process design and optimization for efficient synthesis (Kirova-Yordanova, 2004; Sorin, Hammache, & Diallo, 2000). These principles can be applied to the synthesis of various compounds, including pharmaceuticals like Exelon, highlighting the role of exergy efficiency and design parameters in chemical synthesis.

Molecular Structure Analysis

The molecular structure of a compound defines its chemical behavior and interactions. Advanced techniques such as EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy allow for detailed analysis of molecular structures, providing insights into the size, coordination number, and structural arrangement of atoms within a nanoparticle or compound (Frenkel et al., 2005). Such analyses are crucial for understanding the properties and potential applications of Exelon at a molecular level.

Chemical Reactions and Properties

Exelon's chemical reactions and properties are influenced by its molecular structure. Studies on similar compounds emphasize the importance of understanding the chemical reactions involved in their synthesis and the resultant properties. For instance, the synthesis and characterization of thiol-stabilized gold nanoparticles highlight the impact of chemical synthesis conditions on the physical and chemical properties of nanoparticles (Frenkel et al., 2005). Such insights are valuable for predicting how Exelon interacts in biological systems or chemical processes.

Scientific Research Applications

  • Medical Applications :

    • Exelon has shown efficacy in improving cognitive functions in Alzheimer's and vascular dementia patients, as well as in patients with mental disorders treated by stereotactic neurosurgery. It enhances scores on the Mini-Mental State Examination (MMSE) and affects various biomarkers like TGF-α, IGF-1, and ICAM-1 (Wu Li-hua, 2007); (W. Xuelian, 2012).
    • In patients with Parkinson's disease dementia and those with residual schizophrenia, rivastigmine has been found to improve cognitive and behavioral functions (A. Brett, 2004); (S. Djordjević & S. Japalak, 2010).
  • Pharmacological Research :

    • The Exelon® Patch, a transdermal product of rivastigmine, has been used as a model for developing in vitro release tests for transdermal patches. This research is significant for the pharmaceutical industry in ensuring the quality and efficacy of transdermal drug delivery systems (Alice Simon et al., 2017).
  • Environmental Impact :

    • Exelon Corporation has taken initiatives to reduce greenhouse gas emissions, engaging in strategic environmental management and involving employees in sustainability goals. This includes aiming to abate millions of metric tons of emissions annually (Christopher D. Gould et al., 2016); (Howard N. Karesh, 2010).
  • Nuclear Technology :

    • In the realm of nuclear technology, Exelon's Limerick Generating Station was targeted for research to support a safety-related digital upgrade. This project aimed to enhance plant safety, reliability, and operational performance (P. Hunton et al., 2022).
  • Neuroscience and Biochemistry :

    • Rivastigmine has been studied for its impact on APP processing, suggesting its potential role in modifying Alzheimer's disease pathways (B. Ray et al., 2020).
    • It is also noted for its interaction with cholinesterases, relevant to its therapeutic role in Alzheimer's disease (P. Bar-on et al., 2002).
  • Safety and Efficacy :

    • Studies have shown that rivastigmine is generally well tolerated and effective in slowing cognitive decline in Alzheimer's disease over several weeks of treatment. However, it should be used with caution in patients with certain heart conditions due to potential side effects like bradycardia (A. Bilikiewicz et al., 2002); (Xixi Amley et al., 2010).

Safety And Hazards

Exelon’s nuclear facilities adhere to strict safety protocols to prevent accidents, radiation exposure, and environmental contamination. However, nuclear energy inherently carries risks, necessitating robust safety measures.


Future Directions

Exelon faces challenges related to the transition to cleaner energy sources, grid modernization, and regulatory changes. Its future direction involves:



  • Renewable Investments : Expanding renewable energy portfolios.

  • Grid Resilience : Enhancing grid infrastructure.

  • Carbon Reduction : Meeting emission reduction targets.


properties

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274453, DTXSID40861278
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exelon

CAS RN

105601-20-5
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exelon
Reactant of Route 2
Reactant of Route 2
Exelon
Reactant of Route 3
Reactant of Route 3
Exelon
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Exelon
Reactant of Route 5
Reactant of Route 5
Exelon
Reactant of Route 6
Reactant of Route 6
Exelon

Citations

For This Compound
17,100
Citations
LP No, S Class, PBA Power - Citeseer
… of Exelon Nuclear derives the isotopic inventory (core source terms) to be used as inputs for the PBAPS AST Design Basis Accident analyses. The derivation uses an Exelon Nuclear …
Number of citations: 2 citeseerx.ist.psu.edu
J Welch - Strategic Finance, 2012 - scottmadden.com
In the preceding years, Exelon’s finance group was like many others. Its key focus and objectives were the basics: close the books, manage liquidity, and forecast the financials. It had …
Number of citations: 5 www.scottmadden.com
V Kumar, R Anand, J Messina… - European Journal of …, 2000 - Wiley Online Library
We evaluated the efficacy and safety of the centrally acting cholinesterase inhibitor, rivastigmine tartrate, for patients with mild to moderately severe Alzheimer’s disease (AD) with or …
Number of citations: 249 onlinelibrary.wiley.com
PBA Power - Citeseer
The Objective of this calculation is to detenrmine the pH of the Suppression Pool following a Loss of Coolant Accident based on the use of Alternative Source Terms as deflned in …
Number of citations: 2 citeseerx.ist.psu.edu
N Giladi, H Shabtai, T Gurevich… - Acta Neurologica …, 2003 - Wiley Online Library
Objectives – To study the efficacy of cholinesterase inhibitors in the treatment of dementia in patients with Parkinson's disease (PD). Methods – We treated twenty‐eight demented …
Number of citations: 115 onlinelibrary.wiley.com
MP Gallagher, E Nuclear - 2017 - wobm.com
… LAR and Exelon's response to the BNE's questions, concerns, and requests. Exelon requests … Exelon requests that the approved amendment become effective 12 months following the …
Number of citations: 6 wobm.com
R Anand, G Gharabawi, A Enz - Journal of Drug Development and …, 1996 - hero.epa.gov
Exelonâ¢(SDZ ENA-713) is a new drug developed for the symptomatic treatment of mild to moderate Alzheimer's disease. The drug is a'pseudo-irreversible, carbamate …
Number of citations: 142 hero.epa.gov
B Alexander, T Bonner, W Brady, C Budzynski… - Sustainable Electricity II …, 2019 - Springer
… models that complement, or may disrupt, Exelon’s core businesses with the goal of providing innovative solutions to Exelon and our customers. Investments through CTV comprise a …
Number of citations: 3 link.springer.com
F Forette, R Anand, G Gharabawi - European Journal of …, 1999 - Wiley Online Library
Rivastigmine is a carbamate acetylcholinesterase (AChE) inhibitor with central selectivity. Early studies showed that daily doses up to 6 mg/day have some efficacy in patients with …
Number of citations: 129 onlinelibrary.wiley.com
K Articus, K Hechenbichler… - Alzheimer's & Dementia, 2011 - Wiley Online Library
Background Cholinesterase inhibitors are a mainstay in the treatment of dementia associated with Alzheimer's disease (AD). Efficacy increases with dose, however high oral doses may …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.